Dalfampridine

Description

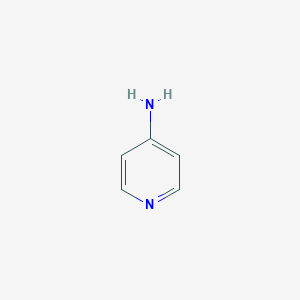

4-aminopyridine is an aromatic amine that is pyridine bearing a single amino substituent at position 4. An orphan drug in the US, it is used to improve walking in adults with multiple sclerosis. It has a role as an avicide, a potassium channel blocker and an orphan drug. It is an aromatic amine and an aminopyridine.

Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010.

This compound is a Potassium Channel Blocker. The mechanism of action of this compound is as a Potassium Channel Antagonist.

This compound is a pyrimidine analogue used in the treatment of relapsing multiple sclerosis. This compound has had limited clinical use, but has not been linked to serum enzyme elevations during treatment nor to instances of clinically apparent liver injury with jaundice.

4-Aminopyridine is a natural product found in Houttuynia cordata with data available.

This compound is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010. 4-Aminopyridine is an organic compound with the formula H2NC5H4N. The molecule is one of the three isomeric amines of pyridine. 4-Aminopyridine (4-AP) is prepared by the decarbonylation of pyridine-4-carboxyamide using sodium hypochlorite via the Hofmann rearrangement (L1082).

One of the POTASSIUM CHANNEL BLOCKERS with secondary effect on calcium currents which is used mainly as a research tool and to characterize channel subtypes.

Propriétés

IUPAC Name |

pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYPUAOHBNCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023870 | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

273°C, 273 °C, 524.3 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2607 | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals, Fine white powder, Needles from benzene | |

CAS No. |

504-24-5, 29212-32-6, 916979-36-7 | |

| Record name | 4-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalfampridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fampridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157-161°C, 159.0 °C, 604.4 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanisms of Action and Neurophysiological Effects of Dalfampridine

Potassium Channel Blockade

The primary mechanism of action of dalfampridine is the blockade of potassium channels. patsnap.com In the context of diseases like multiple sclerosis, the protective myelin sheath around nerve fibers is damaged, exposing the underlying potassium channels. patsnap.com This exposure leads to an excessive outflow of potassium ions from the nerve cell, which can disrupt the transmission of nerve impulses. drugbank.com this compound addresses this by blocking these channels, thereby improving the conduction of electrical signals along the affected nerves. patsnap.com

Voltage-Gated Potassium Channel Inhibition

This compound functions as a broad-spectrum inhibitor of voltage-gated potassium channels. arabjchem.orgclevelandclinic.org These channels are crucial for repolarizing the neuron after an action potential, allowing it to return to a resting state. patsnap.com In demyelinated axons, the increased density of these exposed channels contributes to a "leaky" neuronal membrane, which can lead to the failure of action potential propagation. patsnap.com By inhibiting these voltage-gated potassium channels, this compound helps to maintain the transmembrane potential necessary for successful nerve impulse transmission. drugbank.com This action effectively counters the negative impact of demyelination on nerve conduction. patsnap.comarabjchem.org

Specificity of Potassium Channel Subtypes

This compound is considered a non-selective inhibitor of voltage-gated potassium channels (Kv). selleckchem.com Research has shown that it can inhibit various subtypes, including Kv1.1 and Kv1.2, which are found in the nervous system. nih.gov Studies using human embryonic kidney cells expressing specific potassium channel subtypes demonstrated that this compound inhibited Kv1.1, Kv1.2, and Kv1.4 channels with similar concentration-dependent profiles. tandfonline.com While this compound acts as a broad-spectrum blocker at higher concentrations, its therapeutic effects at lower, clinically relevant concentrations suggest a more selective action, though the specific subset of potassium channels responsible for its clinical benefits has not been fully characterized. nih.govtandfonline.com

Table 1: Inhibitory Concentration (IC50) of this compound on Potassium Channel Subtypes

| Potassium Channel Subtype | IC50 (µM) | Cell Line |

|---|---|---|

| Kv1.1 | 170 | CHO cells |

| Kv1.2 | 230 | CHO cells |

| Kv1.1 | 242 | HEK293 cells |

| Kv1.2 | 399 | HEK293 cells |

| Kv1.4 | 399 | HEK293 cells |

This table presents the half maximal inhibitory concentration (IC50) of this compound on different voltage-gated potassium channel subtypes as observed in two different cell lines. Data sourced from selleckchem.comtandfonline.com.

Impact on Demyelinated Axons

The loss of myelin exposes potassium channels along the axon, leading to a disruption of the normal flow of nerve impulses. nih.govnih.gov This can slow down or even block the conduction of action potentials. nih.gov this compound's ability to block these exposed potassium channels directly counteracts this issue, leading to improved nerve signal transmission in demyelinated fibers. zeelabpharmacy.comarabjchem.org

The putative mechanism of action for this compound is the restoration of action potential conduction in demyelinated axons. nih.govtandfonline.comdroracle.ai By blocking the exposed potassium channels, this compound helps to ensure that the electrical current is sufficient to trigger and sustain an action potential along the damaged nerve fiber. drugbank.com This restoration of conduction is believed to be the primary reason for the clinical improvements observed in patients. bmc.org Animal studies have confirmed that this compound can increase the conduction of action potentials in demyelinated axons through this potassium channel inhibition. ampyra-hcp.comncats.io

A key neurophysiological effect of this compound is the prolongation of the action potential duration. arabjchem.org By blocking the outflow of potassium ions that normally repolarize the nerve membrane, this compound extends the period during which the nerve fiber remains depolarized. dovepress.com This prolonged duration increases the likelihood that the action potential will successfully propagate past the areas of demyelination. dovepress.com This mechanism has been demonstrated in various laboratory models of demyelinated nerve fibers. clevelandclinic.org

Prolongation of Action Potential Duration

Modulation of Neurotransmission

This compound enhances neural communication by directly and indirectly influencing the machinery of synaptic transmission. Its effects are not only confined to restoring axonal conduction but also extend to the presynaptic terminal, where it modulates the release of chemical messengers.

While the principal action of this compound is the blockade of voltage-gated potassium channels, some research findings indicate a more complex mechanism involving calcium (Ca2+) channels. medlink.com Studies have suggested that this compound may directly target and potentiate presynaptic high voltage-activated (HVA) calcium channels. medlink.com This action appears to be independent of its effect on potassium channels. medlink.com One study proposed that this compound can improve synaptic and neuromuscular function by directly stimulating these HVA calcium channels, thereby enhancing calcium influx into the presynaptic terminal. researchgate.net This potentiation of calcium channels is dependent on the subunit composition of the channel itself. msdiscovery.org This direct action on calcium channels provides an alternative pathway through which this compound can facilitate neurotransmission. medlink.com

A key consequence of this compound's blockade of potassium channels is the potentiation of neurotransmitter release at the neuromuscular junction and other synapses. wikipedia.orgpensoft.net By inhibiting the potassium currents responsible for repolarization, this compound prolongs the duration of the action potential. medlink.comnih.govnih.gov This extended depolarization phase allows for a greater influx of calcium ions into the presynaptic terminal through voltage-gated calcium channels. researchgate.netnih.gov The elevated intracellular calcium concentration is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters, such as acetylcholine, into the synaptic cleft. pensoft.netnih.gov This mechanism effectively enhances the signal transmitted from the nerve to the target cell. pensoft.net

The combined effects of potassium channel blockade, prolonged action potentials, and enhanced neurotransmitter release culminate in the facilitation of synaptic transmission. drugbank.compensoft.netnih.gov this compound is recognized for its ability to improve both synaptic and neuromuscular function by relieving conduction blocks in demyelinated axons. drugbank.comresearchgate.net By restoring the propagation of the action potential along the axon and increasing the amount of neurotransmitter released at the terminal, the drug strengthens the communication between neurons and between neurons and muscle fibers. researchgate.netnih.govnih.gov This facilitation is the neurophysiological basis for its observed clinical effects.

Table 1: Research Findings on this compound's Modulation of Neurotransmission

| Mechanism | Key Research Finding | Reference(s) |

|---|---|---|

| Calcium Channel Activation | Suggests this compound can directly target presynaptic high voltage-activated calcium channels, independent of potassium channel blockade. | researchgate.netmedlink.com |

| Potentiation of Neurotransmitter Release | Prolongs action potential duration, leading to increased calcium influx and enhanced release of neurotransmitters at the presynaptic terminal. | wikipedia.orgresearchgate.netmedlink.compensoft.netnih.gov |

| Facilitation of Synaptic Transmission | Relieves conduction blocks in demyelinated axons and potentiates synaptic and neuromuscular transmission. | drugbank.comresearchgate.netpensoft.netnih.gov |

Potentiation of Neurotransmitter Release

Neurobiological Processes Influenced by this compound

This compound's influence extends to fundamental neurobiological processes that govern the electrical behavior of neurons, including their excitability and the stability of their membrane potential.

The transmembrane potential is the difference in electric potential between the interior and the exterior of a biological cell, which is critical for nerve signal transmission. Voltage-gated potassium channels play a key role in regulating this potential. nih.gov In demyelinated neurons, the abnormal outflow of potassium ions disrupts the maintenance of the transmembrane potential and can hasten repolarization, shortening the action potential. drugbank.comnih.gov this compound's primary action as a potassium channel blocker helps to maintain the transmembrane potential by preventing this potassium leakage. drugbank.comnih.gov This action prolongs the action potential, ensuring that sufficient current is available to stimulate conduction, even in demyelinated axons. drugbank.comnih.gov

Table 2: Research Findings on Neurobiological Processes Influenced by this compound

| Process | Key Research Finding | Reference(s) |

|---|---|---|

| Neuronal Excitability Regulation | Blocks exposed potassium channels in demyelinated axons to counteract the decrease in neuronal excitability. | drugbank.compensoft.netbiorxiv.org |

| Maintenance of Transmembrane Potential | Inhibits potassium ion leakage to maintain the transmembrane potential and prolong the action potential in demyelinated axons. | drugbank.comnih.govnih.gov |

Pharmacodynamics and Electrophysiological Characterization of Dalfampridine

Dalfampridine-Receptor Binding Kinetics

This compound functions by blocking voltage-gated potassium channels, particularly those that become exposed on the surface of nerve fibers when the myelin sheath is compromised arabjchem.orgdrugbank.comampyra-hcp.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.govresearchgate.nettouchneurology.comomicsonline.orgtandfonline.comtandfonline.comfrontiersin.orgtga.gov.aumdpi.comnih.gov. The drug exhibits a favorable binding affinity to the open state of these potassium channels drugbank.com. While considered a non-selective inhibitor of voltage-dependent potassium channels, therapeutic plasma concentrations, associated with improved walking, are typically in the range of 0.25 µM researchgate.netnih.gov. At these lower concentrations, this compound's effects appear selective, although specific potassium channel subtypes with significant sensitivity at these levels have not been definitively identified researchgate.netnih.gov. Research into the Shaker family of potassium channels suggests that this compound inhibits a critical transition of the voltage sensor, thereby preventing the channel from fully opening and effectively inhibiting its function nih.gov. This blockage mechanism, often described as "foot in the door," involves slowing the channel's closure kinetics nih.gov.

Dose-Response Relationships for Neurological Function

Clinical investigations have demonstrated a dose-response relationship for this compound's impact on neurological function, most notably in improving walking speed nih.govresearchgate.nettandfonline.comtandfonline.comnih.govclevelandclinic.orgnih.gov. In pivotal Phase III clinical trials, approximately one-third of patients with MS who received this compound showed consistent improvements in walking speed compared to those on placebo nih.govresearchgate.nettandfonline.comnih.govnih.govnih.gov. A common criterion for defining a "responder" in these studies is an improvement of at least 20% in walking speed, as measured by the Timed 25-Foot Walk (T25FW) test nih.govnih.gov. For these responders, the average increase in walking speed has been reported to be around 25% from baseline nih.govresearchgate.nettandfonline.comtandfonline.comnih.gov. For instance, one trial indicated that responders treated with this compound experienced an average walking speed increase of 25.2%, a benefit sustained over a 14-week treatment period tandfonline.com. Another analysis found that 35% of patients treated with this compound qualified as responders, compared to 8.3% in the placebo group nih.gov. Preclinical studies in animal models have also indicated dose-dependent improvements in sensorimotor functions, such as limb-placing and body-swing symmetry, when this compound was administered to rats with chronic sensorimotor deficits following stroke ahajournals.orgahajournals.org.

Data Table 1: this compound Response Rates in Clinical Trials

| Patient Group | Response Rate (%) | Notes |

| This compound-treated | 35–43% | Improvement in walking speed nih.govtandfonline.com |

| Placebo-treated | 8–8.3% | nih.govtandfonline.com |

Data Table 2: Average Improvement in Walking Speed for this compound Responders

| Patient Group | Average Improvement in Walking Speed | Notes |

| This compound Responders | ~25% | Compared to baseline nih.govresearchgate.nettandfonline.comtandfonline.comnih.gov |

Electrophysiological Assessment of Axonal Conduction

This compound's primary mechanism of action involves restoring or enhancing axonal conduction in demyelinated nerve fibers, a characteristic pathological feature of conditions like MS arabjchem.orgdrugbank.comampyra-hcp.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.govresearchgate.nettouchneurology.comomicsonline.orgtandfonline.comtandfonline.comfrontiersin.orgtga.gov.aumdpi.comnih.gov. In demyelinated axons, the loss of the myelin sheath exposes potassium channels, leading to increased potassium efflux and a phenomenon known as "leakiness" of the neuronal membrane drugbank.compatsnap.com. This abnormal potassium flux disrupts the normal propagation of action potentials, resulting in conduction blocks or failure drugbank.compatsnap.comnih.govomicsonline.org. This compound counteracts these effects by blocking these exposed potassium channels, thereby reducing potassium leakage and promoting more robust action potential propagation arabjchem.orgdrugbank.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.govresearchgate.nettouchneurology.comomicsonline.orgtandfonline.comfrontiersin.orgtga.gov.aumdpi.comnih.gov.

Conduction Velocity Studies

Electrophysiological studies, particularly those conducted in animal models, have indicated that this compound's blockade of potassium channels enhances the conductivity of demyelinated nerve fibers arabjchem.org. By inhibiting potassium efflux, this compound plays a role in maintaining the transmembrane potential and prolonging the action potential, which is essential for enabling conduction in axons that have lost their insulating myelin drugbank.compatsnap.com. This restoration of conduction is considered the principal mechanism through which this compound is believed to improve neurological functions, such as walking ability in patients with MS ampyra-hcp.comresearchgate.netresearchgate.nettandfonline.commdpi.com.

Action Potential Duration Analysis

This compound has been observed to increase both the duration and amplitude of action potentials arabjchem.orgnih.govomicsonline.orgmedscape.com. In demyelinated axons, the presence of exposed potassium channels can lead to a reduction in action potential amplitude and duration, potentially causing conduction failure arabjchem.orgnih.govomicsonline.org. This compound's blockade of these channels reverses this effect, prolonging the action potential and thereby enhancing neurotransmitter release at the synaptic terminal arabjchem.orgnih.govnih.govnih.govmedscape.com. This prolongation is critical for ensuring the successful propagation of electrical signals along the compromised axon drugbank.compatsnap.comresearchgate.netresearchgate.net.

Therapeutic Applications and Clinical Efficacy Research of Dalfampridine

Dalfampridine in Multiple Sclerosis (MS)

Depression

Responder Characteristics and Predictors of Efficacy

Identifying patients most likely to benefit from this compound is crucial for optimizing treatment. Research has begun to explore characteristics that predict a positive response. One post-hoc analysis of a randomized controlled trial suggested that a baseline lower Expanded Disability Status Scale (EDSS) score (odds ratio (OR) 0.69; 95% confidence interval (CI) 0.5–0.97, p = 0.034), a higher Multiple Sclerosis Functional Composite (MSFC) value (OR 1.37; 95%CI 1.05–1.8, p = 0.022), a lower Timed 25-Foot Walk Test (T25FW) score (OR 0.76; 95% CI 0.6–0.98, p = 0.033), and a lower Nine-Hole Peg Test (NHPT) score with the dominant hand (OR 0.92; 95% CI 0.86–0.99, p = 0.029) were associated with a higher possibility of being a responder to this compound. These findings suggest that patients with milder motor disability and potentially better baseline motor function might be more likely to experience benefits. However, the exact criteria for defining "responders" can vary across studies, and further research is needed to establish robust predictive markers.

This compound in Other Neurological Disorders (Investigational)

While this compound's primary indication is for walking impairment in MS, its mechanism of action as a potassium channel blocker suggests potential applications in other neurological conditions characterized by impaired nerve conduction due to demyelination or axonal damage. However, within the provided search results, there is limited explicit detail on investigational uses of this compound in disorders beyond MS. The searches did not yield specific research findings or efficacy data for conditions such as stroke, spinal cord injury, or traumatic brain injury. Therefore, comprehensive information on this compound's efficacy in these other neurological disorders is not available from the current data.

Spasticity in Hereditary Spastic Paraparesis

Hereditary Spastic Paraparesis (HSP) is a group of inherited neurodegenerative disorders characterized by progressive spasticity and weakness in the lower limbs, stemming from the degeneration of the longest nerve fibers in the corticospinal tracts neurology.orgresearchgate.net. The symptoms of HSP, particularly spasticity and gait impairment, share similarities with those observed in some patients with Multiple Sclerosis (MS) neurology.orghspersunite.org.au. This clinical overlap has prompted investigations into the efficacy of this compound, a treatment known to improve walking in MS, for managing HSP symptoms neurology.orghspersunite.org.au.

Clinical Efficacy in HSP

Several studies have explored the effects of this compound in patients diagnosed with HSP, employing standardized clinical assessments to quantify improvements.

A prospective, open-label study involving 12 patients with HSP investigated the efficacy of this compound at a dose of 10 mg twice daily for two weeks neurology.orgresearchgate.netnih.gov. This research utilized the Timed-25-Foot Walk Test (T25FW), the Spastic Paraplegia Rating Scale (SPRS), and the 12-item Multiple Sclerosis Walking Scale (MSWS-12) to evaluate outcomes neurology.orgresearchgate.netnih.gov. The study defined a responder as an individual demonstrating a 20% or greater improvement in at least one of these measures neurology.org.

| Outcome Measure | Baseline (Pre-treatment) | Post-treatment | Mean Improvement (%) | P-value |

| Spastic Paraplegia Rating Scale (SPRS) | Not specified | Not specified | 20.7 | < 0.02 |

| 12-item Multiple Sclerosis Walking Scale (MSWS-12) | Not specified | Not specified | 31.6 | < 0.05 |

Note: Data presented are based on findings from a study involving 12 HSP patients, with specific values for the responder group where applicable neurology.org.

Another study, involving five patients with confirmed HSP, administered this compound-SR 10 mg twice daily for 15 days hspersunite.org.auneurology.org. This research assessed improvements using the Timed 25-Foot Walk (T25FW) test, the Modified Ashworth Scale (MAS) for spasticity, and the Nine-Hole Peg Test (NHPT) for hand dexterity hspersunite.org.auneurology.org.

| Assessment Measure | Baseline Mean Score / Time | Post-treatment Mean Score / Time | P-value |

| Timed 25-Foot Walk (T25FW) (seconds) | 18.3 ± 5.8 | 14.6 ± 6.5 | 0.014 |

| Modified Ashworth Scale (MAS) | 2.0 ± 0.7 | 1.0 ± 0.0 | 0.034 |

| Nine-Hole Peg Test (NHPT) (seconds, Left Hand) | 20.5 ± 2.2 | 18.5 ± 2.5 | 0.025 |

Note: Data presented are based on a study of 5 HSP patients. MAS scores regressed from 2 or 3 to 1 in four patients hspersunite.org.auneurology.org.

Collectively, these studies suggest that this compound can lead to significant improvements in spasticity, walking ability, and hand dexterity in patients with HSP, indicating its potential as a symptomatic treatment for this condition neurology.orgresearchgate.nethspersunite.org.aunih.govneurology.org.

Neuromuscular Transmission Disorders

This compound's pharmacological properties extend beyond improving conduction in demyelinated axons; it also has the capacity to enhance neurotransmission in normally myelinated neurons pensoft.netfrontiersin.org. This action involves promoting calcium influx at presynaptic terminals, thereby strengthening neuronal or neuromuscular transmission frontiersin.org. These effects have led to its investigation and use in disorders affecting neuromuscular transmission.

One such disorder is Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction, impairing the transmission of nerve signals to muscles nih.govwvu.edu. This compound has been utilized in the treatment of LEMS, where it functions by prolonging the release of neurotransmitters at the neuromuscular junction nih.gov. Clinical trials, primarily focused on MS, have also provided data relevant to neuromuscular transmission, showing improvements in LEMS scores among patients who responded to this compound treatment wvu.edu.

Clinical Efficacy in Neuromuscular Transmission Disorders

While specific large-scale clinical trials focusing solely on this compound for a broad range of neuromuscular transmission disorders are less detailed in the provided literature compared to MS or HSP, its mechanism of action and use in LEMS highlight its potential.

In studies evaluating this compound in patients with MS, an assessment of the Lambert-Eaton Myasthenic Syndrome (LEMS) score was conducted. In a cohort where patients were treated with this compound, timed walk responders showed an average improvement in the LEMS score of 0.18 compared to 0.04 in the placebo group, with a statistically significant difference noted (p=0.0002) wvu.edu. This suggests that this compound's ability to enhance neurotransmitter release can translate into functional improvements in conditions characterized by impaired neuromuscular transmission.

Compound List

this compound

4-aminopyridine (4-AP)

Fampridine

Ampyra

Glatiramer acetate

Natalizumab

Interferons

Challenges and Future Directions in Dalfampridine Research

Uncharacterized Potassium Channel Subtypes

Dalfampridine is recognized as a broad-spectrum potassium channel blocker, primarily targeting voltage-dependent potassium channels. However, at therapeutic concentrations, its effects appear selective, suggesting an interaction with specific, yet uncharacterized, potassium channel subtypes within demyelinated axons researchgate.nettandfonline.com. Research efforts are ongoing to precisely identify these specific channel subtypes that are most sensitive to this compound at therapeutic levels. Understanding these interactions could lead to the development of more targeted therapies with improved efficacy and reduced off-target effects dovepress.comnih.govbiorxiv.org. Studies indicate that while this compound blocks voltage-dependent potassium channels at millimolar concentrations, therapeutic effects are observed at much lower concentrations (around 1 μM), implying a selective interaction with a subset of these channels researchgate.nettandfonline.com.

Long-Term Efficacy and Safety Profile

While clinical trials have demonstrated this compound's efficacy in improving walking speed and patient-reported outcomes in a subset of MS patients, the long-term sustainability of these benefits and the evolving safety profile require continued investigation. Long-term extension studies suggest that responders can maintain benefits over prolonged treatment periods tandfonline.comnih.gov. However, challenges remain in fully characterizing the long-term safety profile, including the potential for cumulative effects or delayed-onset issues. Ongoing research aims to provide a comprehensive understanding of how efficacy and safety parameters change with extended treatment durations, necessitating robust longitudinal studies and vigilant monitoring nih.govnih.gov.

Mechanisms of Action Beyond Potassium Channel Blockade

Although this compound's primary mechanism is understood to be potassium channel blockade, recent research suggests potential actions beyond this established pathway. Some studies propose that this compound might also target presynaptic high voltage-activated calcium channels, thereby potentiating neurotransmitter release independently of potassium channel activity scienceforecastoa.com. Furthermore, research is exploring its potential procognitive and neuroprotective influences, possibly mediated through modulation of signaling pathways like PI3K/Akt/GSK-3β/BDNF by blocking Kv1.3 channels patsnap.com. These investigations aim to uncover a more comprehensive understanding of this compound's multifaceted pharmacological effects.

Identification of Responders and Non-Responders

A significant challenge in this compound therapy is the variability in patient response, with approximately one-third of patients experiencing clinically meaningful benefits tandfonline.comnih.govclevelandclinic.orgallenpress.com. Identifying reliable biomarkers or patient characteristics that predict response is a critical area of research. Studies have explored various markers, including peripheral motor conduction times, with some evidence suggesting that prolonged peripheral motor conduction times may be associated with non-response frontiersin.orgresearchgate.net. Other research is investigating genetic factors and inflammatory markers, such as specific cytokines and neurofilament light chain levels, for their potential role in predicting treatment outcomes nih.gov. Identifying responders could optimize treatment selection and improve patient outcomes.

Table 1: Potential Biomarkers for this compound Response

| Biomarker Category | Specific Biomarkers Explored | Potential Association with Response | Supporting Evidence (Citation) |

|---|---|---|---|

| Electrophysiological | Central Motor Conduction Time (CMCT) | Prolonged CMCT associated with non-response | frontiersin.orgresearchgate.net |

| Peripheral Motor Conduction Time (PMCT) | Prolonged PMCT associated with non-response | frontiersin.org | |

| Inflammatory Markers | Tumor Necrosis Factor (TNF) receptor-2 | Decreased levels associated with improvement | nih.gov |

| Interleukin (IL)-2, IL-8, IL-17 | Associations with performance measures | nih.gov | |

| Interferon-gamma (IFN-γ) | Associations with performance measures | nih.gov |

| Neurodegenerative Markers | Neurofilament light (NF-L) | Associations with performance measures | nih.gov |

Expanding Therapeutic Indications

While this compound is currently approved for improving walking in patients with MS, research is exploring its potential efficacy in other neurological conditions characterized by impaired nerve conduction or motor deficits. Preclinical studies have investigated its effects in models of spinal cord injury and stroke, showing promise in improving sensorimotor function ahajournals.org. Further clinical investigations are warranted to determine if this compound could offer benefits in these or other neurological disorders, potentially broadening its therapeutic applications.

Advanced Assessment Tools and Biomarker Development

The development of advanced assessment tools and robust biomarkers is crucial for accurately measuring this compound's effects and predicting patient response. Current assessments primarily rely on walking speed tests like the Timed 25-Foot Walk (T25FW) and patient-reported outcomes like the Multiple Sclerosis Walking Scale (MSWS-12) tandfonline.comnih.govallenpress.com. Future research aims to incorporate more sophisticated tools, such as kinematic analysis, wearable sensors, and electrophysiological measurements, to detect subtle changes in function and provide a more comprehensive evaluation of treatment efficacy nih.gov. The identification and validation of specific biomarkers for predicting response, monitoring treatment effectiveness, and tracking disease progression remain high priorities.

Compound Table:

this compound (also known as 4-aminopyridine, 4-AP, or fampridine)

3-hydroxy-4-aminopyridine

3-hydroxy-4-aminopyridine sulfate

Neuroprotective Properties of this compound

The exploration into this compound's potential neuroprotective capabilities is an area of ongoing scientific discussion. While its primary established function is symptomatic relief by restoring nerve signal conduction in demyelinated axons, some research suggests it may exert additional beneficial effects on neural tissue.

Studies indicate that oligodendrocytes, the cells responsible for myelin production in the central nervous system, are particularly vulnerable to ischemic and oxidative stress. Given the correlation between white matter damage and poor long-term functional outcomes in conditions like stroke, any agent that could protect these cells might offer neuroprotective benefits ahajournals.org. Furthermore, research suggests that this compound might confer neuroprotection in response to hypoxia or ischemic insults by suppressing hyperexcitability in pyramidal neurons within hippocampal and cortical regions drugbank.com. There is also evidence that low doses of this compound could modulate synaptic transmission and influence muscle tension, effects that may be beneficial independently of its impact on demyelinated axons ahajournals.org.

This compound's mechanism of action involves blocking voltage-dependent potassium channels, which can lead to prolonged action potentials and increased neurotransmitter release at the neuromuscular junction drugbank.comarabjchem.org. This action is thought to enhance synaptic transmission drugbank.compensoft.net. Additionally, it has been observed to promote the trafficking of certain potassium channel subunits (KCNG3, KCNH1, KCNH2) to the cell surface membrane and play a role in calcium-dependent vesicle release drugbank.com.

However, it is important to note that the full extent of this compound's effects on the central nervous system independent of its impact on demyelination is still under investigation, and there is an ongoing scientific debate regarding its definitive neuroprotective properties beyond symptomatic improvement researchgate.net.

Integration with Rehabilitation Strategies

The potential for this compound to augment the effects of rehabilitation therapies, particularly in improving motor function and gait, is a growing area of interest. While this compound has demonstrated efficacy in improving walking speed in a subset of patients with multiple sclerosis (MS), many individuals experience only modest benefits from the medication alone frontiersin.orgclevelandclinic.orgnih.govallenpress.comfrontiersin.org. This has led to investigations into combining this compound with structured rehabilitation programs.

Synergistic Effects with Physical Therapy and Gait Training:

Preliminary evidence suggests that combining this compound with physical therapy (PT) and gait training may lead to enhanced functional improvements compared to either intervention alone clevelandclinic.orgnih.govallenpress.com. Studies have explored the impact of concurrent this compound and PT, which often includes functional strengthening, gait training, balance training, and dual-task training.

A pilot study involving individuals with MS found that while this compound alone yielded a 12.8% improvement in the Timed 25-Foot Walk (T25FW), the addition of 6 weeks of physical therapy resulted in a greater average improvement of 20.7% in T25FW frontiersin.orgfrontiersin.orgresearchgate.net. Importantly, all participants who received this compound in conjunction with PT achieved clinically meaningful improvements (>20% in T25FW), whereas none achieved this threshold with this compound alone frontiersin.orgfrontiersin.orgresearchgate.net. A case report described a similar outcome, where a patient with MS who had minimal improvement with this compound alone experienced substantial gains when combined with multicomponent PT allenpress.com.

A review comparing the efficacy of this compound and gait training found that both interventions yielded similar average increases in gait speed (0.07 m/s for this compound versus 0.06 m/s for gait training). However, individuals who responded to this compound showed a more significant increase in gait speed (0.16 m/s) nih.gov. These findings support the concept of combination therapy and highlight the need for further research, including head-to-head comparative trials and studies investigating combined treatment modalities clevelandclinic.orgnih.gov.

This compound in Other Neurological Conditions:

Preclinical data in rat models of stroke indicate that this compound can improve sensorimotor function in chronic deficit states, suggesting a potential role in post-stroke recovery alongside rehabilitation efforts ahajournals.orgahajournals.org. Furthermore, this compound is being investigated in combination with rehabilitation techniques, such as Spike-Timing-Dependent Plasticity (STDP) stimulation and limb training, for individuals with spinal cord injury withpower.com.

Quantitative Findings from Combined Therapy Studies:

| Intervention Group | Average T25FW Improvement (%) | 95% Confidence Interval (%) | Study Reference(s) |

| This compound Alone | 12.8 | 1.2 to 24.4 | frontiersin.orgfrontiersin.orgresearchgate.net |

| This compound + Physical Therapy | 20.7 | 3.8 to 37.6 | frontiersin.orgfrontiersin.orgresearchgate.net |

| Physical Therapy Alone | 10.8 | 1.0 to 20.5 | frontiersin.orgfrontiersin.orgresearchgate.net |

| This compound Alone (Case Study) | 7.1 | N/A | allenpress.com |

| This compound + PT (Case Study) | 20.7 (Total) | N/A | allenpress.com |

| Intervention | Mean Gait Speed Increase (m/s) | 95% Confidence Interval (m/s) | Study Reference(s) |

| This compound | 0.07 | 0.04–0.09 | nih.gov |

| Gait Training | 0.06 | 0.02–0.10 | nih.gov |

| This compound Responders | 0.16 | 0.13–0.18 | nih.gov |

Compound List:

this compound

4-aminopyridine (4-AP)

Fampridine

Q & A

Q. What criteria define clinically significant vs. statistically significant outcomes in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.